Methyl 4-hydroxyquinoline-8-carboxylate
CAS No.: 860206-84-4
Cat. No.: VC2509521
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860206-84-4 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | methyl 4-oxo-1H-quinoline-8-carboxylate |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | VNLGUOZXFZJECD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1NC=CC2=O |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1NC=CC2=O |
Introduction
Chemical Identity and Structural Properties
Methyl 4-hydroxyquinoline-8-carboxylate is an organic compound characterized by a quinoline ring system substituted with a hydroxyl group at position 4 and a methyl carboxylate group at position 8. This specific arrangement of functional groups contributes to its unique chemical reactivity and physical properties.
Basic Information
The compound is formally identified through several key parameters that define its chemical identity, as detailed in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | Methyl 4-hydroxyquinoline-8-carboxylate |
| CAS Registry Number | 860206-84-4 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| Chemical Structure | Quinoline core with 4-hydroxy and 8-methyl carboxylate substituents |
This quinoline derivative is also known by several synonyms, including "ethyl 4-hydroxyquinoline-8-carboxylate," "methyl 4-oxo-1,4-dihydroquinoline-8-carboxylate," and "8-Quinolinecarboxylic acid, 4-hydroxy-, methyl ester" . The existence of multiple names in chemical databases reflects its relevance in various research contexts and synthetic pathways.
Structural Features
The molecular structure of Methyl 4-hydroxyquinoline-8-carboxylate contains several key functional groups that define its chemical behavior. The compound possesses a basic quinoline nitrogen that can participate in acid-base chemistry and metal coordination. The hydroxyl group at the 4-position can exist in tautomeric equilibrium with its keto form, creating a 4-oxo-1,4-dihydroquinoline system. This tautomerism is a significant characteristic that influences its reactivity and properties . The methyl carboxylate group at position 8 provides an additional site for potential chemical modifications and transformations.
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl 4-hydroxyquinoline-8-carboxylate is essential for predicting its behavior in different environments and applications.
Chemical Reactivity
The chemical reactivity of Methyl 4-hydroxyquinoline-8-carboxylate is primarily determined by its functional groups:
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The hydroxyl group at position 4 can undergo various transformations, including esterification, etherification, and oxidation.
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The methyl carboxylate moiety represents a potential site for hydrolysis, transesterification, and reduction reactions.
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The quinoline nitrogen can participate in protonation, alkylation, and coordination with metal centers.
This combination of reactive sites makes the compound valuable as both a chemical building block and a potential bioactive molecule in its own right.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The signal word associated with these hazards is "Warning," indicating moderate hazard potential .
Recommended Precautions
The precautionary statements for handling this compound include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
These precautions emphasize the importance of proper ventilation, personal protective equipment, and emergency response procedures when working with this compound.
Comparative Analysis with Related Compounds
Understanding the properties of Methyl 4-hydroxyquinoline-8-carboxylate in relation to similar compounds provides valuable context for its potential applications and reactivity.
Structural Analogs
Several structurally related compounds provide useful points of comparison:
These structural variations can significantly impact physical properties, chemical reactivity, and biological activity, highlighting the importance of specific substitution patterns in quinoline chemistry.
Reactivity Patterns
The reactivity of these related compounds suggests that Methyl 4-hydroxyquinoline-8-carboxylate would likely undergo similar transformations. For instance, the hydrolysis of the ester group to form the corresponding carboxylic acid would follow reaction pathways similar to those observed for other quinoline esters .
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